molecular formula C13H13N5 B2479839 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile CAS No. 1269354-97-3

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile

Katalognummer B2479839
CAS-Nummer: 1269354-97-3
Molekulargewicht: 239.282
InChI-Schlüssel: OABKRYQGMOXGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile, also known as PBTZ169, is a novel compound that has been recently synthesized and studied for its potential use in treating tuberculosis (TB). TB is a bacterial infection that affects the lungs and is a major public health concern worldwide. The current treatment for TB is lengthy and often associated with adverse side effects, leading to a need for new and more effective treatments. PBTZ169 has shown promising results in preclinical studies and is being further investigated for its potential as a new anti-TB drug.

Wirkmechanismus

The exact mechanism of action of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of TB bacteria. 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been shown to inhibit the activity of several enzymes involved in the synthesis of mycobacterial cell wall components, as well as disrupt the energy metabolism of the bacteria. 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile also appears to interfere with the bacterial stress response, leading to increased susceptibility to other TB drugs.
Biochemical and Physiological Effects:
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been shown to have low toxicity in vitro and in vivo, indicating that it has potential for use as a safe and effective anti-TB drug. 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. In animal studies, 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been shown to reduce bacterial load in the lungs and spleen, indicating its potential as a new TB treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is that it has shown potent activity against both drug-sensitive and drug-resistant strains of TB, including MDR-TB and XDR-TB. 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has also been shown to have a synergistic effect when used in combination with existing TB drugs, suggesting that it could be used as part of a combination therapy for TB. However, one limitation of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is that its exact mechanism of action is not fully understood, which could make it difficult to develop as a new drug.

Zukünftige Richtungen

There are several future directions for research on 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile. One area of focus is to further elucidate the mechanism of action of the compound, which could lead to the development of more effective anti-TB drugs. Another area of focus is to optimize the synthesis method for 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile, in order to increase the yield and purity of the compound. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile in humans, and to determine its potential for use as a new anti-TB drug.

Synthesemethoden

The synthesis of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile involves several steps, starting with the reaction of 2-bromo-5-nitrobenzonitrile and 1-pyrrolidinecarboxaldehyde to form 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile. This intermediate is then reduced to 2-(pyrrolidin-1-yl)-5-aminobenzonitrile, which is subsequently reacted with 4H-1,2,4-triazole-4-carboxylic acid to form the final product, 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile. The synthesis method has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been extensively studied for its potential as a new anti-TB drug. Preclinical studies have shown that 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has potent activity against both drug-sensitive and drug-resistant strains of TB, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has also been shown to have a synergistic effect when used in combination with existing TB drugs, suggesting that it could be used as part of a combination therapy for TB.

Eigenschaften

IUPAC Name

2-pyrrolidin-1-yl-5-(1,2,4-triazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-8-11-7-12(18-9-15-16-10-18)3-4-13(11)17-5-1-2-6-17/h3-4,7,9-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABKRYQGMOXGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N3C=NN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.